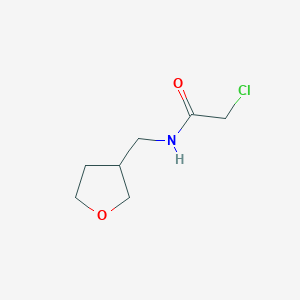
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride
Vue d'ensemble
Description
“N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride” is a chemical compound1. Its molecular formula is C15H23ClN2O and it has a molecular weight of 282.81 g/mol1.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Preclinical Pharmacology
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has been explored in preclinical pharmacology, particularly in the context of major depressive disorder (MDD) treatment. A related compound, BMS-986169, which shares structural similarities with N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride, demonstrated high binding affinity for GluN2B subunit allosteric modulatory site and selectively inhibited GluN2B receptor function. This suggests potential therapeutic applications in treatment-resistant depression (TRD) (Bristow et al., 2017).
Crystal Structure and Bioactivity
The crystal structure and bioactivity of similar compounds, like 1-(4-Methylbenzyl)piperidin-4-one, have been studied, providing insights into the molecular structure and potential bioactive properties. This research could inform the development of new drugs based on the piperidine framework (Xue Si-jia, 2011).
Anti-Inflammatory and Anti-Nociceptive Agents
Research on compounds structurally related to N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has led to the development of new agents with potential anti-inflammatory and anti-nociceptive activity. These findings indicate that modifications of the piperidine structure can lead to significant therapeutic effects (Upmanyu et al., 2011).
Neuropharmacological Research
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride could be relevant in neuropharmacological research. Studies on similar compounds have examined their potential as NMDA receptor antagonists, which might have implications in neurological disorders and conditions involving the central nervous system (Garner et al., 2015).
Synthesis and Molecular Docking
The synthesis, molecular structure, and docking studies of related compounds provide insights into the molecular interactions and potential therapeutic applications of N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride. These studies are crucial for drug design and development (Anuse et al., 2019).
Safety And Hazards
Orientations Futures
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized databases or consult with experts in the field.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-3-2-4-14(9-12)11-17-15(18)10-13-5-7-16-8-6-13;/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKTXQGNLREWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)
![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)


![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)


![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-chloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B1422498.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)